2-[(2S)-2-hexyldecyl]thiophene
Description
Properties
IUPAC Name |
2-[(2S)-2-hexyldecyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKNWJQSAYEBFD-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](CCCCCC)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Electronics
1. Conductive Polymers:
2-[(2S)-2-hexyldecyl]thiophene is utilized in the synthesis of conductive polymers, particularly in organic solar cells and organic light-emitting diodes (OLEDs). Its thiophene backbone contributes to effective charge transport properties. Research has demonstrated that thiophene derivatives can enhance the efficiency of organic photovoltaic devices by improving charge mobility and stability .
2. Field-Effect Transistors (FETs):
This compound is also used in the fabrication of organic field-effect transistors. The incorporation of this compound into polymeric semiconductors has shown to improve device performance, including higher mobility and better on/off ratios . The structural flexibility of the hexyldecyl side chain aids in optimizing the packing of polymer chains, which is crucial for electronic applications.
Medicinal Chemistry
1. Antitumor Activity:
Studies have indicated that thiophene derivatives exhibit significant antitumor properties. Specifically, compounds derived from this compound have been evaluated for their antiproliferative effects against various cancer cell lines. Research findings suggest that these derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
2. Antioxidant Properties:
The antioxidant activity of thiophene derivatives has been explored extensively. Compounds similar to this compound have demonstrated the ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases . This property is particularly beneficial in developing therapeutic agents for conditions such as neurodegenerative diseases.
Materials Science
1. Coatings and Polymers:
In materials science, this compound is investigated for its potential use in coatings due to its thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance mechanical properties and durability, making it suitable for various industrial applications .
2. Sensors:
Thiophene-based materials are also being explored for use in sensors, particularly for detecting environmental pollutants and biological agents. The electrical conductivity changes upon exposure to specific analytes make these materials promising candidates for sensor development .
Case Studies
Comparison with Similar Compounds
Solubility and Processability
The branched 2-hexyldecyl side chain significantly improves solubility compared to shorter or linear alkyl chains. For example:
| Compound | Side Chain | Solubility in CHCl3 | Reference |
|---|---|---|---|
| 2-[(2S)-2-Hexyldecyl]thiophene | Branched C16 | High | |
| 3-Octylthiophene | Linear C8 | Moderate | |
| 2-Ethylhexylthiophene | Branched C8 | Moderate |
The bulky 2-hexyldecyl group disrupts crystallinity, enabling solution processing at lower temperatures while retaining film uniformity . In contrast, linear chains (e.g., octyl) reduce solubility, limiting device scalability .
Optical and Electronic Properties
Substituents on thiophene strongly influence optoelectronic behavior. Key comparisons include:
| Compound | λ_max (nm) | HOMO (eV) | LUMO (eV) | Reference |
|---|---|---|---|---|
| This compound polymer | 450 | -5.3 | -3.5 | |
| Bifuran analog (oxygen substitution) | 420 | -5.5 | -3.7 | |
| 2-(2-Fluorophenyl)thiophene | 370 | -5.8 | -3.2 |
Replacing sulfur in thiophene with oxygen (bifuran) blue-shifts absorption and deepens HOMO levels, reducing charge injection efficiency . Fluorophenyl substitution introduces electron-withdrawing effects, lowering HOMO further but compromising solubility . The 2-hexyldecyl group balances electron-rich thiophene character with minimal steric disruption of conjugation .
Charge Transport Performance
Side-chain length and branching impact crystallinity and charge mobility:
| Polymer | Side Chain | Electron Mobility (cm²/Vs) | Reference |
|---|---|---|---|
| PNDIT2-C16 (2-hexyldecyl) | Branched C16 | 0.12 | |
| PNDIT2-C20 (2-octyldodecyl) | Branched C20 | 0.08 | |
| DPP-2-Ethylhexyl | Branched C8 | 0.15 |
Longer side chains (e.g., 2-octyldodecyl) reduce mobility due to increased interchain distance, whereas shorter chains (2-ethylhexyl) enhance crystallinity but compromise solubility . The 2-hexyldecyl group optimizes this trade-off, achieving moderate mobility (0.12 cm²/Vs) with robust processability .
Thermal Stability
Branched alkyl chains lower melting points compared to linear analogs:
| Compound | Side Chain | Thermal Decomposition (°C) | Reference |
|---|---|---|---|
| This compound | Branched C16 | 290 | |
| 3-Hexylthiophene | Linear C6 | 320 |
The asymmetric 2-hexyldecyl group reduces packing efficiency, lowering thermal stability but improving film-forming properties .
Preparation Methods
Grignard Reagent Generation and Coupling Mechanism
The synthesis of 2-[(2S)-2-hexyldecyl]thiophene often begins with the preparation of a chiral Grignard reagent derived from (2S)-2-hexyldecyl bromide. Following protocols established for analogous systems, lithium diisopropylamide (LDA) selectively metalates 2-bromothiophene at the α-position, forming a thienyllithium intermediate. Subsequent transmetalation with magnesium bromide yields the corresponding Grignard species, which undergoes Ni-catalyzed coupling with (2S)-2-hexyldecyl bromide. The use of [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) as a catalyst ensures regioselective alkylation at the thiophene’s 2-position while preserving the stereochemical integrity of the alkyl chain.
Key Reaction Parameters:
Stereochemical Control via Chiral Alkyl Halides
The (2S)-configuration of the hexyldecyl group is introduced using enantiomerically pure (2S)-2-hexyldecyl bromide, synthesized via Sharpless asymmetric epoxidation or enzymatic resolution. Optical purity is confirmed by polarimetry ([α]D = +7.37 for similar (S)-2-methylbutylthiophene derivatives). Recrystallization or distillation purifies the final product, with yields dependent on the steric bulk of the alkyl chain.
Palladium-Catalyzed Direct Arylation and Alkylation
Suzuki-Miyaura Coupling for Functionalized Thiophenes
An alternative route employs Suzuki-Miyaura cross-coupling to attach pre-synthesized (2S)-2-hexyldecylboronic acid to 2-bromothiophene. This method, though less common for alkyl chains, benefits from milder conditions and avoids Grignard intermediates. Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) facilitates the coupling in toluene/water mixtures at 80–100°C.
Key Reaction Parameters:
Microwave-Assisted Alkylation
Microwave synthesis enhances reaction efficiency for bulky alkyl groups. A reported protocol for 2-(2-hexyldecyl)thiophene derivatives involves heating 2-bromothiophene with (2S)-2-hexyldecylzinc bromide under Pd(OAc)₂ catalysis (5 mol%) in DMA at 150°C for 20 minutes. This method reduces reaction times from hours to minutes while maintaining stereoselectivity.
Cyclization of S-Containing Alkynes
Thiocyclization of Enynes
A novel approach involves cycloisomerization of S-containing alkynes. For example, (2S)-2-hexyldecyl propargyl sulfide undergoes PdI₂/KI-catalyzed cyclization in dimethylacetamide (DMA) at 100°C, forming the thiophene ring with 65% yield. This atom-economical method avoids pre-functionalized thiophene precursors but requires stringent control over alkyne substitution patterns.
Comparative Analysis of Preparation Methods
Purification and Characterization
Distillation and Chromatography
Crude this compound is purified via fractional distillation (bp 180–190°C at 0.1 mmHg) or silica gel chromatography (hexane/ethyl acetate). Chiral HPLC (Chiralpak IC column) confirms enantiopurity, while ¹H NMR (δ 6.85–7.10 ppm for thiophene protons) and [α]D (+8.2° to +9.5°) validate structure.
Q & A
Q. What are the common synthetic routes for introducing the 2-[(2S)-2-hexyldecyl] side chain into thiophene-based monomers?
The 2-[(2S)-2-hexyldecyl] side chain is typically introduced via Kumada coupling or alkylation reactions . For example, in diketopyrrolopyrrole (DPP)-based polymers, the side chain is grafted onto thiophene rings using a Kumada reaction between 3-bromothiophene and 2-hexyldecyl magnesium bromide, followed by bromination and Stille polymerization . Critical parameters include reaction temperature (120°C for optimal coupling efficiency) and catalyst selection (e.g., Pd₂(dba)₃/PPh₃ for Stille polymerization). Purification via Soxhlet extraction with methanol/hexane is recommended to remove unreacted monomers .
Q. How does the 2-[(2S)-2-hexyldecyl] substituent influence the solubility and processability of conjugated polymers?
The branched alkyl chain enhances solubility in nonpolar solvents (e.g., chloroform, toluene) by reducing crystallinity and preventing π-π stacking. For instance, polymers with 2-hexyldecyl side chains exhibit improved film-forming properties compared to shorter-chain analogs like 2-ethylhexyl, enabling blade-coating or spin-coating for device fabrication . Aggregation behavior can be monitored via UV-vis spectroscopy in solution (e.g., absorption peak broadening at elevated temperatures indicates disrupted aggregation) .
Q. What characterization techniques are essential for verifying the structure of 2-[(2S)-2-hexyldecyl]thiophene-containing polymers?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and side-chain incorporation (e.g., methylene protons adjacent to sulfur in thiophene resonate at δ 2.5–3.0 ppm) .
- Gel Permeation Chromatography (GPC) : Determines molecular weight (Mn) and polydispersity (Đ), critical for charge transport (target Mn > 30 kDa for optimal photovoltaic performance) .
- FT-IR : Identifies C–S stretching vibrations (∼680 cm⁻¹) and alkyl chain C–H modes (2800–3000 cm⁻¹) .
Advanced Research Questions
Q. How do variations in alkyl side chain configuration (e.g., 2-hexyldecyl vs. 2-ethylhexyl) affect charge transport properties in organic photovoltaic devices?
The side-chain length and branching modulate interchain interactions and lamellar packing. Polymers with 2-hexyldecyl exhibit lower crystallinity but improved mechanical flexibility compared to 2-ethylhexyl analogs, as evidenced by grazing-incidence X-ray diffraction (GI-XRD). For example, P(NDI2HD-T) with 2-hexyldecyl achieves a 60× improvement in elongation at break due to enhanced polymer chain entanglement . However, longer chains may reduce hole mobility (∼10⁻⁴ cm² V⁻¹ s⁻¹ vs. 10⁻³ cm² V⁻¹ s⁻¹ for shorter chains) due to increased interchain distance .
Q. What experimental strategies can resolve contradictions between theoretical predictions and observed photovoltaic performance in polymers containing this compound?
Discrepancies often arise from aggregation-state effects unaccounted for in DFT calculations. To address this:
- Perform density functional theory (DFT) calculations on dimeric or trimeric models to simulate π-π stacking .
- Use atomic force microscopy (AFM) and transmission electron microscopy (TEM) to correlate morphology (e.g., fibrillar vs. amorphous domains) with device data .
- Employ temperature-dependent mobility measurements to distinguish intrinsic charge transport from morphological artifacts .
Q. What advanced spectroscopic techniques elucidate the stereochemical arrangement of this compound derivatives?
- 2D-NOESY NMR : Identifies spatial proximity between thiophene aromatic protons and alkyl chain methyl groups, confirming the (2S) configuration .
- Circular Dichroism (CD) : Detects chiral aggregation in solution (e.g., Cotton effects at 300–400 nm for helical polymer stacks) .
- Resonant Soft X-ray Scattering (R-SoXS) : Probes nanoscale phase separation in bulk heterojunction films .
Data Contradiction Analysis
Q. Why do some studies report improved device efficiency with 2-hexyldecyl side chains despite reduced crystallinity?
While reduced crystallinity typically lowers charge mobility, the enhanced interfacial compatibility between donor/acceptor materials in bulk heterojunctions can outweigh this drawback. For example, PPDI-HD2-T with 2-hexyldecyl achieves a higher PCE (8.2%) than its shorter-chain counterpart (6.5%) due to improved exciton dissociation and reduced recombination . This highlights the need for multivariate optimization of crystallinity, solubility, and interfacial morphology.
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (e.g., robotic dispensing) to vary side-chain ratios and reaction times .
- Morphology Control : Employ solvent additives (e.g., 1,8-diiodooctane) or thermal annealing to tune phase separation .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and batch-to-batch variations to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
